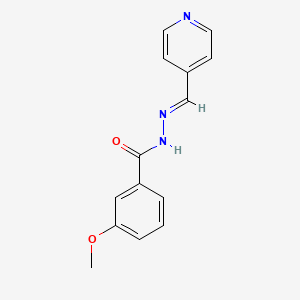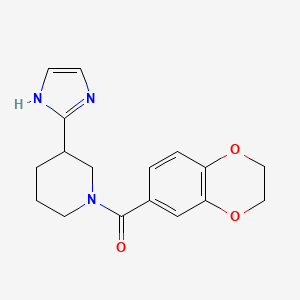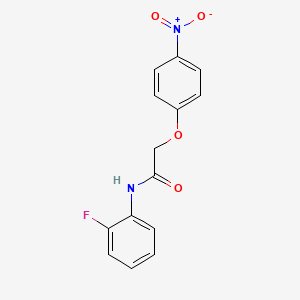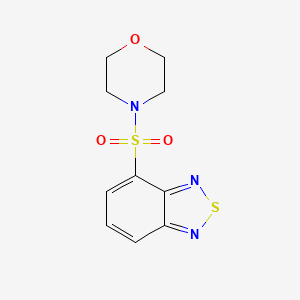
3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide involves the reaction of 4-pyridinecarboxaldehyde with various benzohydrazides, such as 3-hydroxy-4-methoxybenzohydrazide, in methanol, leading to the formation of benzohydrazones. These reactions have been characterized using techniques like elemental analysis, NMR, and IR spectroscopy, alongside single crystal X-ray diffraction (Zhou, Li, & You, 2023).
Scientific Research Applications
Crystal Structure and Synthesis
Research on methoxy substituted benzohydrazide derivatives, including those similar to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, has focused on their synthesis, crystal structure, and bioactivity. For instance, a study by Prachumrat et al. synthesized and characterized several methoxy substituted benzohydrazide derivatives, analyzing their crystal structures and evaluating their antioxidant and α-glucosidase inhibitory activities. This research highlights the structural basis for the bioactivity of these compounds, suggesting the ineffectiveness of the −OCH3 substituent in enhancing bioactivity (Prachumrat et al., 2018).
Antimicrobial Activity
New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and chloropyridine carboxylic acid have been evaluated for in vitro antimicrobial activity, demonstrating variable and modest effectiveness against bacterial and fungal strains (Patel et al., 2011).
Interaction with DNA and Biological Screenings
Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide, including structures akin to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, have been synthesized and subjected to various biological screenings. Their interaction with Salmon sperm DNA was explored, revealing a binding propensity through an intercalation mode of interaction. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, highlighting their potential as bioactive molecules (Sirajuddin et al., 2013).
Electronic Devices and Molecular Machines
A comparative study on a derivative from 2-pyridinecarboxaldehyde, related to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, showed E/Z isomerization induced by ultraviolet radiation. The understanding of the dynamic properties of such compounds is crucial for their potential application in molecular machines and electronic devices (Gordillo et al., 2016).
Photoluminescence and Material Science
Complexes formed by the reaction of zinc (II) acetate with ligands containing the pyridinyl-hydrazone moiety, akin to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, showed intense blue fluorescence in the solid state due to aggregation-induced emission (AIE). These complexes are promising as fluorophore dopants for blue emissive layers, indicating their application in the development of novel materials for optoelectronics (Diana et al., 2019).
properties
IUPAC Name |
3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-4-2-3-12(9-13)14(18)17-16-10-11-5-7-15-8-6-11/h2-10H,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCVTYWMPLUKFB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)


![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)
![8-(1H-benzimidazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5547621.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)
![2-ethyl-5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5547639.png)